1-[2-(4-fluorophenoxy)acetyl]-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide
Description
Properties
IUPAC Name |
1-[2-(4-fluorophenoxy)acetyl]-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN3O3S/c18-13-1-3-14(4-2-13)24-11-15(22)21-8-5-12(6-9-21)16(23)20-17-19-7-10-25-17/h1-4,7,10,12H,5-6,8-9,11H2,(H,19,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYVBEGRRGCPYCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=NC=CS2)C(=O)COC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(4-fluorophenoxy)acetyl]-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-fluorophenol with chloroacetyl chloride to form 2-(4-fluorophenoxy)acetyl chloride. This intermediate is then reacted with piperidine-4-carboxamide in the presence of a base to yield the desired product. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-[2-(4-fluorophenoxy)acetyl]-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenoxy or thiazole moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds containing thiazole and piperidine moieties exhibit significant anticancer properties. In particular, derivatives of thiazole have been shown to inhibit the growth of various cancer cell lines. For instance, studies have demonstrated that thiazole-integrated compounds can induce apoptosis in cancer cells through mechanisms such as cell cycle arrest and modulation of signaling pathways like AMPK phosphorylation .
Case Study :
A recent study evaluated the anticancer activity of thiazole-pyridine hybrids against multiple cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). One derivative showed an IC50 value of 5.71 μM against MCF-7 cells, outperforming standard treatments like 5-fluorouracil .
Anticonvulsant Properties
The thiazole moiety is also associated with anticonvulsant activity. Compounds similar to 1-[2-(4-fluorophenoxy)acetyl]-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide have been synthesized and tested for their efficacy in reducing seizure activity in animal models. These studies often highlight the structure-activity relationship (SAR), indicating that specific substitutions on the thiazole ring enhance anticonvulsant effects .
Pharmacological Mechanisms
The pharmacological actions of this compound may involve:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes related to tumor growth.
- Regulation of Cell Signaling Pathways : The modulation of pathways such as AMPK can lead to altered cellular metabolism and growth inhibition in cancer cells .
Synthesis and Derivatives
The synthesis of this compound typically involves several chemical reactions, including acylation and cyclization processes. Various derivatives have been synthesized to optimize biological activity and selectivity against different cancer types .
Mechanism of Action
The mechanism of action of 1-[2-(4-fluorophenoxy)acetyl]-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets. The fluorophenoxy group may enhance the compound’s ability to bind to certain receptors or enzymes, while the thiazole and piperidine moieties contribute to its overall bioactivity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Scaffold Variations
The piperidine-4-carboxamide scaffold is a common structural motif in drug discovery. Key comparisons include:
Key Observations :
- The 2-(4-fluorophenoxy)acetyl group in the target compound may enhance lipophilicity and membrane permeability compared to benzenesulfonyl analogs .
- Filapixant’s benzamide-thiazole architecture demonstrates the thiazole ring’s role as a bioisostere in receptor antagonism, suggesting similar applications for the target compound .
Pharmacokinetic and Binding Properties
While activity data (e.g., IC50) for the target compound are unavailable, analogs provide indirect insights:
Key Observations :
- The piperidine-4-carboxamide core is versatile, appearing in both enzyme inhibitors (e.g., IC50 = 60.8 nM for benzimidazole-thiophene analog) and PROTACs (e.g., BRD4 degraders) .
- Replacing thiophene with thiazole (as in the target compound) may improve binding affinity due to thiazole’s stronger hydrogen-bonding capacity .
Biological Activity
1-[2-(4-fluorophenoxy)acetyl]-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide is a complex organic compound that has garnered attention due to its diverse biological activities. The compound's unique structural features, including a piperidine ring, a thiazole moiety, and a fluorinated phenoxyacetyl group, contribute to its pharmacological potential. This article reviews the biological activity of this compound, highlighting its mechanisms of action, therapeutic applications, and relevant research findings.
Structural Characteristics
The molecular formula of this compound is with a molecular weight of approximately 348.4 g/mol. The structural components are essential for its interaction with biological targets and subsequent pharmacological effects.
The biological activity of this compound can be attributed to the following mechanisms:
- Calcium Channel Modulation : Similar compounds have demonstrated inhibitory activity against T-type calcium channels, which are crucial in various physiological processes. Structure-activity relationship (SAR) studies reveal that specific substituents enhance this inhibitory effect, potentially leading to therapeutic benefits in hypertension and related conditions .
- Antimicrobial Properties : Compounds containing thiazole rings have shown significant antimicrobial activity. The presence of the thiazole moiety in this compound suggests potential efficacy against various pathogens .
- Antitumor Activity : Thiazole derivatives have been investigated for their anticancer properties. The structural characteristics of this compound may enhance its ability to inhibit tumor growth by interacting with specific cellular pathways .
Case Studies and Research Findings
Several studies have explored the pharmacological effects of similar compounds:
- Calcium Channel Blockers : Research on related piperidine derivatives indicates that modifications at the benzylic position can significantly enhance calcium channel inhibition. For instance, oral administration of certain derivatives lowered blood pressure in hypertensive models without causing reflex tachycardia, a common side effect associated with traditional calcium channel blockers .
- Antimicrobial Efficacy : A study focusing on thiazole-containing compounds demonstrated their effectiveness against Staphylococcus aureus, suggesting that the thiazole ring contributes to enhanced antimicrobial activity .
- Antitumor Potential : Thiazole-integrated compounds have been shown to exhibit potent cytotoxic effects against various cancer cell lines. For example, certain derivatives displayed IC50 values comparable to established chemotherapeutics like doxorubicin, indicating their potential as anticancer agents .
Comparative Analysis
A comparative analysis with structurally similar compounds highlights the uniqueness of this compound:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Sulfathiazole | Thiazole ring with sulfonamide | Known antimicrobial agent |
| Ritonavir | Thiazole with piperidine and phenolic groups | Antiretroviral drug |
| 4-Amino-N-(thiazol-2-yl)benzene sulfonamide | Thiazole integrated with benzene sulfonamide | Exhibits anticonvulsant activity |
The combination of a fluorinated phenoxy group with a thiazole and piperidine structure distinguishes this compound from others in its class, potentially enhancing its pharmacological properties compared to similar compounds.
Q & A
Q. Basic
- Hazards : Acute oral toxicity (LD < 300 mg/kg in rats), skin corrosion (Category 1B), and severe eye irritation .
- Mitigation Strategies :
- Use fume hoods for weighing and synthesis.
- Wear nitrile gloves, chemical-resistant lab coats, and safety goggles.
- Store in airtight containers at 2–8°C under nitrogen to prevent degradation .
What strategies optimize sigma-1 versus sigma-2 receptor selectivity in piperidine-4-carboxamide derivatives?
Advanced
Structural Optimization :
- Substituent Effects : A 4-chlorobenzyl group at the piperidine nitrogen increases sigma-1 affinity (Ki = 3.7 nM) and selectivity (σ2/σ1 = 351) by enhancing hydrophobic interactions with Tyr194 .
- Avoiding sigma-2 Binding : Bulky groups (e.g., cyclohexyl) reduce off-target interactions by sterically hindering the sigma-2 binding pocket.
| Substituent | Sigma-1 Ki (nM) | Sigma-2 Ki (nM) | Selectivity Ratio (σ2/σ1) |
|---|---|---|---|
| 4-Chlorobenzyl | 3.7 | 1298 | 351 |
| Benzyl | 12.4 | 890 | 72 |
| Cyclohexylmethyl | 45.2 | 1500 | 33 |
Data from competitive binding assays using [H]DTG and H-pentazocine .
What is the role of the thiazole moiety in the biological activity of this compound?
Q. Basic
- Hydrogen Bonding : The thiazole nitrogen acts as a hydrogen bond acceptor with residues like Glu172 in sigma receptors, stabilizing ligand-receptor complexes .
- Metabolic Stability : Thiazole resists oxidative metabolism by cytochrome P450 enzymes, enhancing half-life in pharmacokinetic studies (t > 6 hours in murine models) .
How do structural modifications at the piperidine nitrogen influence pharmacokinetic properties?
Q. Advanced
- Lipophilicity : Adding electron-withdrawing groups (e.g., 4-fluorobenzyl) increases logP (from 2.1 to 3.8), improving blood-brain barrier permeability (brain/plasma ratio = 1.5) but reducing aqueous solubility (from 12 mg/mL to 0.3 mg/mL) .
- Metabolism : N-Methylation reduces first-pass hepatic clearance by blocking CYP3A4-mediated oxidation (CL decreases from 28 mL/min/kg to 9 mL/min/kg) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
